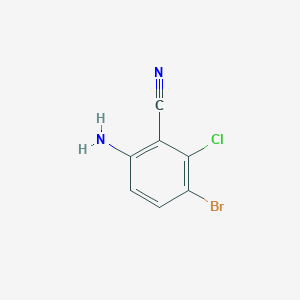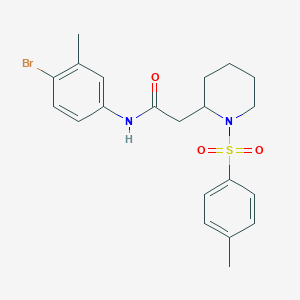
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and chemical properties. These papers discuss the synthesis and activity of related compounds, such as N-substituted acetamides with various aryl and alkyl groups, which can serve as a basis for understanding the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the formation of an amide bond between an amine and an acyl chloride or an acid anhydride. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which is a key determinant of the molecule's properties and reactivity. The NMR, IR, and MS spectral data are essential tools for confirming the structure of synthesized compounds . The presence of substituents such as bromo, methyl, and tosyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and chemical reactivity.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including alkylation, nitration, and reactions with enzymes. For example, the synthesized compounds in one study were evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with varying degrees of activity observed . The interaction between functional groups, such as nitro and acetamido groups, can also affect the chemical shifts observed in NMR spectroscopy, as seen in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which is important for the compound's potential applications. The biological evaluation of these compounds, as seen in the kappa-opioid agonist activity of certain derivatives , provides insight into their potential therapeutic uses. The specific properties of "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" would need to be determined experimentally, but the studies on related compounds offer a foundation for predicting its behavior.
科学的研究の応用
Chemical Toxicology and Biological Effects
The literature suggests a broad interest in the toxicological aspects and biological effects of related acetamide compounds. Kennedy (2001) discusses the biological consequences of exposure to acetamide and its derivatives, highlighting the commercial importance and varied biological responses among these chemicals. This review could provide insights into the toxicological profiles and biological effects of structurally similar compounds like N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, offering a basis for understanding its potential biological interactions and applications (Kennedy, 2001).
Advanced Oxidation Processes and Environmental Implications
Qutob et al. (2022) delve into the advanced oxidation processes (AOPs) used for treating acetaminophen, a compound related to acetamide, from aqueous mediums. The review sheds light on the degradation pathways, by-products, and biotoxicity of these processes. Understanding these mechanisms could be crucial for grasping the environmental implications and degradation pathways of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, especially if it finds applications in environmental or pharmaceutical sectors (Qutob et al., 2022).
Environmental Protection and Adsorptive Elimination
Igwegbe et al. (2021) discuss the adsorptive elimination of acetaminophen from water, providing insights into the adsorption mechanisms and the efficiency of various adsorbents. The parallels between acetaminophen and acetamide compounds suggest that the findings could offer valuable information on the potential environmental applications of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide in water treatment or pollution control (Igwegbe et al., 2021).
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-8-11-20(22)16(2)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUASGLSRQDLZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)

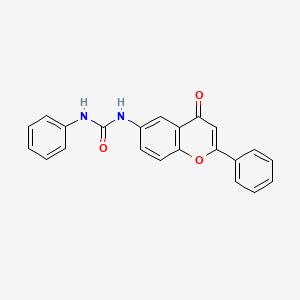

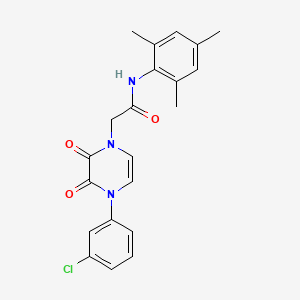


![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)
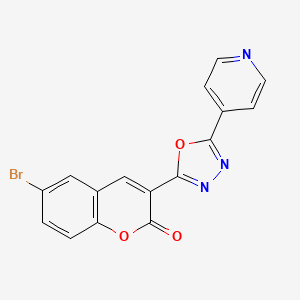

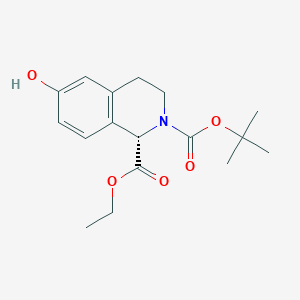
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)
